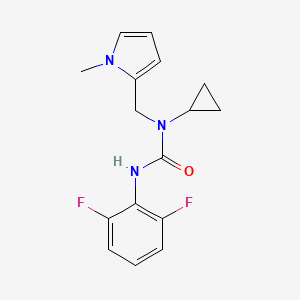

Furan-2-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , Furan-2-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone, is a complex molecule that likely contains a furan moiety as part of its structure. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Compounds containing furan rings are known for their applications in pharmaceutical chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of furan-containing compounds can be complex, involving multiple steps and various chemical reactions. In the context of the provided data, the synthesis of related furan derivatives has been described. For instance, the preparation of condensed 1,3-oxazines through retro-Diels–Alder reactions has been reported, where aminomethanol derivatives were treated with oxo carboxylic acids to yield various heterocyclic compounds . Similarly, another study describes the synthesis of novel furan-2-yl derivatives through a series of reactions starting from 2-acetylfuran, involving Claisen-Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich's reaction . These methods highlight the versatility of furan derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated using spectroscopic techniques such as NMR spectroscopy and mass spectrometry, as well as single-crystal X-ray structure determination . These techniques allow for the determination of the arrangement of atoms within the molecule and the confirmation of the synthesized structures. The presence of the furan ring in the molecule contributes to its unique chemical properties and potential biological activities.

Chemical Reactions Analysis

Furan-containing compounds can undergo a variety of chemical reactions. The retro-Diels–Alder reaction is one such reaction where the furan ring is released from the heterocyclic compounds under certain conditions, such as reflux in chlorobenzene . Additionally, the Mannich reaction is used to introduce a piperazine moiety into the furan-containing compound, which is a common structural feature in many biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of the furan ring, along with other functional groups, can affect the compound's solubility, boiling and melting points, and stability. The biological activities, such as antidepressant and antianxiety effects, are also significant properties of these compounds. For instance, certain furan-2-yl derivatives have shown promising results in behavioral assays for antidepressant and antianxiety activities in animal models .

Aplicaciones Científicas De Investigación

Antimicrobial and Antiparasitic Applications

Nifuratel , a new furan derivative, has been evaluated for its activity in urinary infections, demonstrating inhibition against both Gram-negative and Gram-positive organisms, as well as therapeutic action against Candida and Trichomonas. The trial involved 90 patients, with acute and chronic infections responding to nifuratel, showing minimal side effects (Tynan, Macis, & Ward‐McQuaid, 1969).

Metabolism and Pharmacokinetics

The metabolism and disposition of pharmaceutical compounds are crucial in understanding their efficacy and safety. For instance, the study on L-735,524 , a potent HIV-1 protease inhibitor, revealed its metabolic pathways in human urine, including glucuronidation and N-oxidation among others, highlighting the importance of metabolism studies in drug development (Balani et al., 1995).

Cancer Research

Furan derivatives have been implicated in cancer research, particularly in the study of carcinogenic heterocyclic aromatic amines (HAAs). One study explored the metabolism of dietary HAAs and their conversion by CYP1A2, indicating that furan compounds might play a role in the metabolic activation of potential carcinogens (Boobis et al., 1994).

Toxicology and Safety Evaluation

Understanding the toxicological profiles of chemical compounds is essential for assessing their safety. The study on the prevalence of new psychoactive substances in hair samples, including furan derivatives, provides insight into the changing patterns of designer drugs and highlights the need for their inclusion in toxicological screenings (Rust et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

furan-2-yl-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c1-14-4-2-6-16(20-14)21-17-7-8-18(23-22-17)24-9-11-25(12-10-24)19(26)15-5-3-13-27-15/h2-8,13H,9-12H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLDGKWLNXSIRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2499636.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2499641.png)

![4-allyl-N-(sec-butyl)-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499643.png)

![2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2499644.png)

![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)

![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2499652.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)